molecular formula C16H27NO4 B14904282 (S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid

(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B14904282
M. Wt: 297.39 g/mol
InChI Key: DHYLENHPVLHQSZ-NNNHXZLVSA-N
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Description

(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring and a tert-butoxycarbonyl (Boc) protected amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Boc-protected amine group: This step involves the protection of an amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Coupling reactions: The final step involves coupling the Boc-protected amine with the cyclopropane carboxylic acid derivative under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Researchers use this compound to study the effects of cyclopropane-containing molecules on biological systems, including their interactions with proteins and nucleic acids.

    Industrial Applications: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can induce strain in the target molecule, leading to changes in its conformation and activity. The Boc-protected amine group can also participate in hydrogen bonding and other interactions that modulate the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: A simpler analog without the Boc-protected amine group.

    tert-Butoxycarbonyl-protected amines: Compounds with similar protective groups but different core structures.

    Cyclopropane-containing amino acids: Molecules that incorporate cyclopropane rings into amino acid structures.

Uniqueness

(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a Boc-protected amine group, which imparts specific chemical and biological properties. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

1-[(E,3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-1-enyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H27NO4/c1-11(2)10-12(17-14(20)21-15(3,4)5)6-7-16(8-9-16)13(18)19/h6-7,11-12H,8-10H2,1-5H3,(H,17,20)(H,18,19)/b7-6+/t12-/m1/s1

InChI Key

DHYLENHPVLHQSZ-NNNHXZLVSA-N

Isomeric SMILES

CC(C)C[C@@H](/C=C/C1(CC1)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C=CC1(CC1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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